Methyl 3-chloroisoquinoline-5-carboxylate
Overview
Description
Methyl 3-chloroisoquinoline-5-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a methyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroisoquinoline-5-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3-chloroisoquinoline with methyl chloroformate under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-aminoisoquinoline derivatives.
Oxidation: Formation of quinoline-5-carboxylic acid.
Reduction: Formation of 3-chloroisoquinoline-5-methanol.
Scientific Research Applications
Methyl 3-chloroisoquinoline-5-carboxylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of Methyl 3-chloroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways . The chloro group and ester functionality allow it to participate in a range of biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . These interactions can lead to changes in cellular processes, making it a valuable compound for studying biological mechanisms .
Comparison with Similar Compounds
Methyl 3-chloroisoquinoline-5-carboxylate can be compared with other isoquinoline derivatives such as:
Methyl 3-bromoisoquinoline-5-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Methyl 3-iodoisoquinoline-5-carboxylate: Contains an iodo group, which can lead to different reactivity and applications.
Methyl 3-fluoroisoquinoline-5-carboxylate: The fluoro group imparts unique electronic properties.
Properties
IUPAC Name |
methyl 3-chloroisoquinoline-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJCGZZCAZVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CN=C(C=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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